3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is a compound that has garnered interest in various fields of scientific research This compound is known for its unique structure, which includes a brominated isoindoline moiety and a pyrrolidine-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione typically involves multiple steps. One common method includes the bromination of isoindoline derivatives followed by the introduction of the pyrrolidine-2,5-dione ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at low temperatures to control the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoindoline derivatives.
Scientific Research Applications
3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atom and the isoindoline moiety play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A similar compound with an isoindoline moiety, used in the treatment of multiple myeloma.
Thalidomide: Another related compound with similar structural features, known for its immunomodulatory effects.
Uniqueness
3-(4-Bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)pyrrolidine-2,5-dione is unique due to its specific brominated structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H9BrN2O3 |
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Molecular Weight |
309.11 g/mol |
IUPAC Name |
3-(7-bromo-3-oxo-1H-isoindol-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9BrN2O3/c13-8-3-1-2-6-7(8)5-15(12(6)18)9-4-10(16)14-11(9)17/h1-3,9H,4-5H2,(H,14,16,17) |
InChI Key |
RYMYHJYLWYFEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC1=O)N2CC3=C(C2=O)C=CC=C3Br |
Origin of Product |
United States |
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